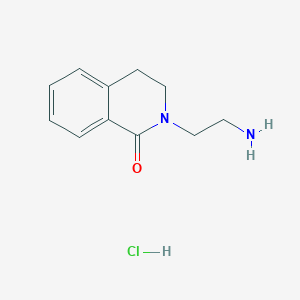

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Übersicht

Beschreibung

2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Molecular Structure Analysis

The molecular formula of 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The InChI string is InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H .

Chemical Reactions Analysis

2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Physical And Chemical Properties Analysis

2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .

Wissenschaftliche Forschungsanwendungen

Another study mentioned the use of 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) . The hydrogels were synthesized by UV polymerization, and their swelling, hydrolytic degradation, and rheological properties were found to strongly depend on the molecular weight of HA . The hydrogels were not cytotoxic to DPSCs and maintained their native spherical morphology and stemness when the hydrogels’ storage moduli were in the ranges of 486–681 Pa .

- Homo and copolymer brushes of 2-Aminoethyl methacrylate hydrochloride (AMA) can be used to tune the electrochemical properties of silicon wafers . The specific methods of application or experimental procedures are not detailed in the sources, but this typically involves grafting the polymer brushes onto the silicon surface to modify its properties.

- AMA can be used to synthesize Poly (3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications . The scaffolds are typically synthesized using techniques like electrospinning or freeze-drying, and the AMA is incorporated to improve the scaffold’s mechanical properties and biocompatibility.

Tuning Electrochemical Properties of Silicon Wafers

Tissue Engineering Applications

- 2-Aminoethyl methacrylate hydrochloride (AMA) is used as a polymerization tool . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

- The outcomes of this application would be polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices .

- AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, a compound similar to “2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride”, is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

- The outcomes of this application would be the inhibition of these proteases, which could be beneficial in various fields such as biochemistry and molecular biology .

Polymerization Tools

Serine Protease Inhibitor

Gene Delivery Systems

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBFKLYCQCFSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)

![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)

![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)

amine hydrochloride](/img/structure/B1379487.png)

![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)